D,L-Mevalonic Acid Lactone-d3
Overview
Description
D,L-Mevalonic Acid Lactone-d3 is a deuterated form of D,L-Mevalonic Acid Lactone, a compound that plays a crucial role in the biosynthesis of terpenes and steroids. This compound is often used as a stable isotope-labeled standard in various biochemical and pharmaceutical research applications .
Mechanism of Action
Target of Action
D,L-Mevalonic Acid Lactone-d3 is a labeled metabolite . It is the δ-lactone form of mevalonic acid , which is a precursor in the mevalonate pathway . This pathway is crucial for several important biological processes, including the synthesis of cholesterol, proteins, and other essential biomolecules.
Mode of Action
The compound interacts with its targets in the mevalonate pathway. It is converted into mevalonic acid in the body, which then participates in the mevalonate pathway
Biochemical Pathways
The mevalonate pathway, which this compound is involved in, is responsible for the production of several key biomolecules. These include cholesterol, certain proteins, and other molecules essential for cellular function and integrity .
Result of Action
This compound, through its participation in the mevalonate pathway, contributes to the production of essential biomolecules. It has been reported to induce depolarization and swelling, decrease NADPH content and aconitase (ACO) activity, and increase malondialdehyde (MDA) production in calcium-loaded rat brain mitochondria .
Biochemical Analysis
Biochemical Properties
D,L-Mevalonic Acid Lactone-d3 plays a significant role in biochemical reactions. It is involved in the mevalonate pathway, a crucial metabolic pathway present in eukaryotes, archaea, and some bacteria . This pathway produces two five-carbon building blocks called isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are used to make isoprenoids .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces depolarization and swelling, decreases NADPH content and aconitase (ACO) activity, and increases malondialdehyde (MDA) production in calcium-loaded rat brain mitochondria .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It exists in equilibrium with its lactone form, called mevalonolactone, that is formed by internal condensation of its terminal alcohol and carboxylic acid functional groups .
Metabolic Pathways
This compound is involved in the mevalonate pathway . This pathway produces terpenes and steroids. Mevalonic Acid is the primary precursor of isopentenyl pyrophosphate (IPP), which is in turn the basis for all terpenoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: D,L-Mevalonic Acid Lactone-d3 can be synthesized through several methods. One common approach involves the desymmetrization of a meso-dialdehyde intermediate. This process typically involves multiple steps, starting from cyclopentadiene . The preparation of the meso-dialdehyde intermediate involves reactions such as oxidation and reduction, followed by cyclization to form the lactone ring .
Industrial Production Methods: Industrial production of this compound often involves the use of chiral pool materials and enzymatic synthesis. These methods aim to achieve high enantiomeric purity and yield. The use of chiral sulfoxides, 1,3-oxathianes, and axially dissymmetric binaphthyldiamines are some of the advanced methodologies employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: D,L-Mevalonic Acid Lactone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different biologically active compounds.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed: The major products formed from the reactions of this compound include isopentenyl pyrophosphate and dimethylallyl pyrophosphate. These compounds are key intermediates in the biosynthesis of terpenes and steroids .
Scientific Research Applications
D,L-Mevalonic Acid Lactone-d3 has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled standard for mass spectrometry and nuclear magnetic resonance studies. In biology, it serves as a precursor in the biosynthesis of various isoprenoids, which are essential for cell signaling and growth .
In medicine, this compound is used to study the effects of statins, which inhibit the enzyme HMG-CoA reductase, thereby reducing cholesterol levels. It is also used in the development of drugs targeting the mevalonate pathway . In the industry, this compound is employed in the production of various terpenoids and steroids, which have applications in pharmaceuticals, cosmetics, and food additives .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to D,L-Mevalonic Acid Lactone-d3 include:
- Mevalonic Acid
- Mevalonolactone
- β-Hydroxy-β-methyl-δ-valerolactone
- (±)-3-Hydroxy-3-methyl δ-valerolactone
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in isotope-labeled studies. This labeling allows for precise tracking and analysis in biochemical and pharmaceutical research, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
4-hydroxy-4-(trideuteriomethyl)oxan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVXNLLUYHCIIH-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CCOC(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20487213 | |
Record name | D,L-Mevalonic Acid Lactone-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20487213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61219-76-9 | |
Record name | D,L-Mevalonic Acid Lactone-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20487213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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